molecular formula Cl6SiSr B12642656 Strontium hexachlorosilicate(2-) CAS No. 52139-17-0

Strontium hexachlorosilicate(2-)

Cat. No.: B12642656
CAS No.: 52139-17-0
M. Wt: 328.4 g/mol
InChI Key: FGCFJUDIAZHTQI-UHFFFAOYSA-H
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Description

Strontium hexachlorosilicate(2-), with the chemical formula Cl6SiSr and PubChem CID 20841703, is an inorganic chemical compound available for laboratory and research use . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. While direct studies on this specific chloride compound are limited in the available literature, its structural class is of significant scientific interest. Research on related strontium silicates, particularly in the field of biomaterials, suggests a promising potential for exploration. For instance, strontium-modified silicate nanostructures have been extensively studied for their dual osteogenic and antimicrobial activity, which is valuable in bone regenerative therapies . The biological interest in strontium stems from its dual mechanism of action on bone tissue; it both promotes osteoblast-mediated bone formation and inhibits osteoclast-driven bone resorption, largely through its interaction with the calcium-sensing receptor (CaSR) in bone cells . Furthermore, a novel strontium silicate-based bioceramic has been developed for use as a root canal sealer, demonstrating lower cytotoxicity and promoting cell migration, which indicates its potential for enhancing tissue repair . Researchers may investigate Strontium hexachlorosilicate(2-) as a precursor or a comparative compound in the development of novel biomaterials, bioceramics, and other advanced materials where the combination of strontium and silicate chemistry is desired.

Properties

CAS No.

52139-17-0

Molecular Formula

Cl6SiSr

Molecular Weight

328.4 g/mol

IUPAC Name

strontium;silicon(4+);hexachloride

InChI

InChI=1S/6ClH.Si.Sr/h6*1H;;/q;;;;;;+4;+2/p-6

InChI Key

FGCFJUDIAZHTQI-UHFFFAOYSA-H

Canonical SMILES

[Si+4].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sr+2]

Origin of Product

United States

Synthetic Methodologies for Strontium Hexachlorosilicate 2

Direct Synthesis Approaches

Direct synthesis methods would typically involve the direct reaction of strontium- and silicon-containing precursors.

Reactions from Strontium Salts and Silicon Tetrachloride

A plausible direct synthesis route would involve the reaction of a strontium salt, such as strontium chloride (SrCl₂), with silicon tetrachloride (SiCl₄). Strontium chloride is a common salt of strontium and chlorine. chemedx.orgyoutube.com Silicon tetrachloride is a well-known silicon compound prepared by the chlorination of silicon compounds like ferrosilicon (B8270449) or silicon carbide. wikipedia.orgwikipedia.org The reaction between these two precursors could theoretically lead to the formation of Strontium Hexachlorosilicate(2-). However, specific reaction conditions, such as temperature, pressure, and stoichiometry for this reaction, are not documented in the available search results.

Precipitation Techniques from Aqueous or Non-Aqueous Media

Precipitation is a common method for synthesizing inorganic salts from a solution. For Strontium Hexachlorosilicate(2-), this would likely involve reacting a soluble strontium salt with a source of the hexachlorosilicate anion in a suitable solvent, leading to the precipitation of the less soluble product. While precipitation methods are used for other strontium silicates and hexafluorosilicate (B96646) salts, no specific protocols for the precipitation of Strontium Hexachlorosilicate(2-) were found. nih.govekb.eg

Solid-State Reaction Pathways

Solid-state reactions involve the heating of solid reactants to high temperatures to induce a chemical reaction. This method is used for the synthesis of various strontium silicates and other complex oxides. nih.govresearchgate.net A potential solid-state route for Strontium Hexachlorosilicate(2-) could involve the high-temperature reaction of a strontium salt with a solid chlorinating agent and a silicon source. However, no literature detailing such a pathway for this specific compound has been identified.

Solvothermal and Hydrothermal Synthesis Routes

Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a closed vessel using a solvent at temperatures above its boiling point. These techniques are widely used for the synthesis of crystalline materials. While solvothermal methods have been employed for the synthesis of strontium carbonate and hydrothermal techniques for strontium silicates, their application for the synthesis of Strontium Hexachlorosilicate(2-) is not described in the available literature. irancelestite.com

Green Chemistry Approaches to Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For silicate (B1173343) compounds, green approaches might involve using less toxic solvents or more energy-efficient processes. While there is a growing interest in the green synthesis of various materials, specific green chemistry methodologies for the synthesis of Strontium Hexachlorosilicate(2-) have not been reported.

Control of Reaction Parameters and Purity Assessment

For any synthetic method, the control of reaction parameters such as temperature, pressure, reaction time, and reactant concentrations is crucial for obtaining the desired product with high purity and yield. Following synthesis, the purity of the compound would need to be assessed using various analytical techniques. These could include X-ray diffraction (XRD) to confirm the crystal structure, spectroscopy (e.g., FTIR, Raman) to identify chemical bonds, and elemental analysis to determine the composition. While these are standard practices in chemical synthesis, specific guidelines for Strontium Hexachlorosilicate(2-) are not available due to the lack of detailed synthesis reports.

Crystallographic and Structural Data on Strontium Hexachlorosilicate(2-) Remains Elusive

Despite a thorough search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure of strontium hexachlorosilicate(2-), with the chemical formula Sr[SiCl6], is not publicly available. As a result, a comprehensive analysis of its crystallographic and structural properties, as outlined in the requested article structure, cannot be provided at this time.

The investigation sought to uncover specific details obtained through single-crystal and powder X-ray diffraction techniques. This would typically include the determination of the compound's unit cell parameters, space group, the precise coordinates of its strontium, silicon, and chlorine atoms, and the resulting interatomic distances and angles.

In the absence of experimental data, it is understood that strontium hexachlorosilicate(2-) is an ionic compound. It consists of a strontium cation (Sr²⁺) and a hexachlorosilicate anion ([SiCl₆]²⁻). The hexachlorosilicate anion is expected to have an octahedral geometry, with a central silicon atom bonded to six chlorine atoms.

The elucidation of the precise crystal structure would provide valuable insights into:

The coordination environment of the strontium cation: This would reveal the number of chloride ions from the surrounding hexachlorosilicate anions that are in close proximity to the strontium ion and their geometric arrangement.

The geometry and potential distortions of the hexachlorosilicate anion: While theoretically octahedral, interactions within the crystal lattice could lead to slight distortions in the Si-Cl bond lengths and Cl-Si-Cl bond angles.

Powder X-ray diffraction (PXRD) data would complement the single-crystal analysis by providing a characteristic fingerprint of the compound's crystalline phase. This technique is crucial for phase identification and for assessing the purity of synthesized material.

While general principles of X-ray diffraction and crystallography are well-established, their specific application to strontium hexachlorosilicate(2-) has not been reported in the accessible scientific domain. The generation of the requested detailed article, including data tables on crystallographic parameters, requires access to a Crystallographic Information File (CIF) or a peer-reviewed publication containing the complete structural analysis, which are currently unavailable.

Further research, involving the synthesis and subsequent X-ray diffraction analysis of single crystals of strontium hexachlorosilicate(2-), would be necessary to determine the specific structural parameters and provide the foundation for the detailed scientific article as requested.

Crystallographic and Structural Elucidation of Strontium Hexachlorosilicate 2

Powder X-ray Diffraction Characterization

Phase Identification and Purity Verification

Phase identification is a critical first step in the characterization of synthesized Strontium hexachlorosilicate(2-). This process verifies that the desired compound has been formed and determines if any secondary phases or impurities are present.

Methodology: X-ray diffraction (XRD) is the standard method for phase identification. A powdered sample of the synthesized material is irradiated with monochromatic X-rays. The X-rays are diffracted by the crystalline atomic planes, producing a unique diffraction pattern. This pattern is a fingerprint of the material's crystal structure.

Data Analysis: The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is compared against standard reference patterns from crystallographic databases, such as the International Centre for Diffraction Data (ICDD). The presence of diffraction peaks corresponding to the known pattern for Strontium hexachlorosilicate(2-) would confirm its successful synthesis. The absence of peaks from starting materials (e.g., Strontium chloride, silicon tetrachloride) or other potential byproducts would verify the purity of the sample. For example, a study on propylenediammonium hexafluorosilicate (B96646) utilized powder XRD to confirm that the sample was well-crystallized. biointerfaceresearch.com Similarly, XRD analysis of strontium-substituted β-tricalcium phosphate (B84403) was used to identify the presence of a unique crystalline phase. mdpi.com

Crystallite Size and Lattice Strain Analysis

Once the phase is confirmed, XRD data can be further analyzed to determine microstructural properties like crystallite size and lattice strain. These parameters significantly influence the material's properties.

Methodology: The broadening of diffraction peaks is related to both the size of the crystallites and the strain within the crystal lattice. The Scherrer equation provides a basic method to estimate the average crystallite size from the peak width, assuming negligible strain. ucl.ac.ukresearchgate.net

Scherrer Equation: D = Kλ / (β cosθ)

D: Average crystallite size

K: Scherrer constant (typically ~0.9)

λ: Wavelength of the X-rays

β: Full width at half maximum (FWHM) of the diffraction peak

θ: Bragg angle

For a more comprehensive analysis that separates size and strain effects, methods like the Williamson-Hall (W-H) plot are employed. researchgate.netarxiv.org The W-H method assumes that both size-induced and strain-induced broadening contribute to the total peak broadening. By plotting β cosθ versus sinθ, both the average crystallite size and the microstrain can be extracted from the y-intercept and the slope of the line, respectively. Studies on materials like strontium hexaferrite have successfully used the Williamson-Hall method to analyze changes in structural characteristics after processing. researchgate.net

ParameterDescriptionMethod of Determination
Phase CompositionIdentification of crystalline phases present in the sample.Comparison of XRD pattern with reference databases.
PurityAbsence of crystalline impurities or unreacted starting materials.Analysis of XRD pattern for unexpected peaks.
Crystallite SizeThe average size of coherently scattering crystalline domains.Scherrer equation or Williamson-Hall plot analysis of XRD peak broadening. ucl.ac.ukresearchgate.net
Lattice StrainA measure of the distribution of lattice constants arising from crystal imperfections.Williamson-Hall plot analysis of XRD peak broadening. arxiv.org

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques provide direct visualization of the material's surface features and internal structure at high magnifications, complementing the averaged information obtained from XRD.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to investigate the surface topography, particle size, and morphology of Strontium hexachlorosilicate(2-) powders or solids.

Methodology: In SEM, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the sample produce various signals, primarily secondary electrons and backscattered electrons. These signals are collected by detectors to form an image. Secondary electrons provide high-resolution information about the surface topography, while backscattered electrons can give some information about the elemental composition contrast.

Data Analysis: SEM images would reveal the shape (e.g., cubic, spherical, irregular) and size distribution of the Strontium hexachlorosilicate(2-) particles. It can also show the degree of particle agglomeration. For instance, SEM studies on strontium hexaferrite have been used to observe particle morphology and how it changes with different synthesis conditions. researchgate.netresearchgate.net This analysis is crucial for understanding how synthesis parameters affect the final product's physical form.

Transmission Electron Microscopy (TEM) for Nanostructure and Defects

Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, enabling the analysis of individual crystallites, their internal structure, and the presence of lattice defects.

Methodology: In TEM, a broad beam of high-energy electrons is transmitted through an ultrathin sample. doi.org The electrons that pass through are focused by a series of lenses to form an image. Different imaging modes, such as bright-field and dark-field, can be used to generate contrast based on electron scattering. High-resolution TEM (HRTEM) can even resolve individual atomic planes within a crystal. energymaterialslab.cnnih.gov Additionally, selected area electron diffraction (SAED) can be performed in a TEM to obtain crystallographic information from nanoscale regions. doi.org

Data Analysis: For Strontium hexachlorosilicate(2-), TEM images could confirm the crystallite sizes calculated from XRD analysis by directly measuring individual particles. researchgate.net HRTEM would allow for the visualization of the crystal lattice, revealing the arrangement of atoms and identifying any defects such as dislocations or stacking faults. SAED patterns would confirm the crystal structure and orientation of individual nanocrystals. energymaterialslab.cn This level of detail is essential for establishing a comprehensive structure-property relationship for the material.

TechniqueInformation ObtainedRelevance to SrSiCl₆
SEM Surface topography, particle shape and size, agglomeration state.Visualize the overall morphology of the synthesized powder.
TEM Internal microstructure, crystallite size and shape, lattice defects.Directly observe individual crystallites and their internal quality.
HRTEM Atomic-scale resolution of crystal lattice planes.Verify the crystalline structure and identify atomic-scale imperfections. energymaterialslab.cn
SAED Crystallographic information from nanoscale regions.Confirm the crystal structure of individual nanoparticles. doi.org

Spectroscopic Characterization of Strontium Hexachlorosilicate 2

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. For the hexachlorosilicate anion ([SiCl₆]²⁻), which possesses an octahedral (Oₕ) symmetry, group theory predicts a set of fundamental vibrational modes. These modes are classified based on their symmetry and their activity in IR and Raman spectroscopy. The selection rules for an octahedral XY₆ molecule dictate that some modes are exclusively Raman active, some are exclusively IR active, and some are inactive in both.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it causes a change in the molecule's dipole moment. For the octahedral [SiCl₆]²⁻ anion, the primary IR active modes involve the asymmetric stretching and bending of the Si-Cl bonds.

Due to the lack of direct experimental data for SrSiCl₆, the expected positions of these IR bands can be estimated by comparison with analogous hexafluorosilicate (B96646) ([SiF₆]²⁻) compounds, keeping in mind that the heavier mass of chlorine compared to fluorine will result in lower vibrational frequencies. The strong, high-frequency band in the IR spectrum is typically assigned to the asymmetric Si-Cl stretching vibration (ν₃). A lower frequency band is expected for the Si-Cl bending (scissoring) vibration (ν₄). The presence of the strontium cation (Sr²⁺) in the crystal lattice can induce slight shifts in these frequencies and may lead to the splitting of degenerate modes if the site symmetry of the anion is lower than octahedral.

Table 1: Predicted Infrared Active Vibrational Modes for the [SiCl₆]²⁻ Anion

Vibrational ModeSymmetry (Oₕ)DescriptionPredicted Wavenumber Range (cm⁻¹)
ν₃T₁ᵤAsymmetric Si-Cl Stretch450 - 650
ν₄T₁ᵤSi-Cl Bending (Scissoring)200 - 350

Note: The predicted wavenumber ranges are estimates based on data for analogous compounds and theoretical principles. Actual values for SrSiCl₆ may vary.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For the centrosymmetric octahedral [SiCl₆]²⁻ anion, the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.

The Raman spectrum of the [SiCl₆]²⁻ anion is expected to be characterized by strong, sharp peaks corresponding to the symmetric Si-Cl stretching mode (ν₁), the asymmetric Si-Cl stretching mode (ν₂), and the Si-Cl bending (deformation) mode (ν₅). The ν₁ mode, being totally symmetric, typically gives rise to the most intense and polarized peak in the Raman spectrum.

Table 2: Predicted Raman Active Vibrational Modes for the [SiCl₆]²⁻ Anion

Vibrational ModeSymmetry (Oₕ)DescriptionPredicted Wavenumber Range (cm⁻¹)
ν₁A₁gSymmetric Si-Cl Stretch350 - 450
ν₂E₉Asymmetric Si-Cl Stretch250 - 350
ν₅T₂gSi-Cl Bending (Deformation)150 - 250

Note: The predicted wavenumber ranges are estimates based on data for analogous compounds and theoretical principles. Actual values for SrSiCl₆ may vary.

Low-frequency vibrational studies, typically in the far-infrared and low-frequency Raman regions (below 200 cm⁻¹), can provide information about lattice vibrations and external modes of the [SiCl₆]²⁻ anion within the strontium crystal lattice. These modes involve the translational and rotational motions of the anion as a whole and the translational motions of the Sr²⁺ cations. A mode that is inactive in both IR and Raman spectroscopy for the isolated anion (ν₆, a T₂ᵤ bending mode) may become active in the solid state due to a lowering of symmetry in the crystal. The analysis of these low-frequency modes can yield valuable data on crystal packing and intermolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (If Applicable for Solution/Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific atomic nuclei. For strontium hexachlorosilicate(2-), several nuclei could potentially be studied.

The ²⁹Si nucleus has a spin of 1/2, making it suitable for high-resolution NMR studies. The chemical shift of ²⁹Si is highly sensitive to the coordination number and the electronegativity of the substituents attached to the silicon atom. For hexacoordinate silicon species, the ²⁹Si chemical shift is typically observed in a distinct upfield region compared to tetracoordinate silicon.

While no direct experimental ²⁹Si NMR data for SrSiCl₆ has been reported, the chemical shift can be estimated based on data from related compounds. For instance, tetracoordinate silicon in SiCl₄ has a chemical shift of approximately -18.5 ppm. Increasing the coordination number to six and the negative charge of the complex is expected to cause a significant upfield shift. By analogy with hexafluorosilicates, which resonate at around -180 to -190 ppm, the chemical shift for the [SiCl₆]²⁻ anion is predicted to be in a similar, highly shielded region.

Table 3: Predicted ²⁹Si NMR Chemical Shift for Strontium Hexachlorosilicate(2-)

NucleusPredicted Chemical Shift (δ) Range (ppm)Reference Compound
²⁹Si-180 to -220Tetramethylsilane (TMS)

Note: This is an estimated range based on trends observed for other hexacoordinate silicon species. The actual chemical shift will depend on the specific solid-state environment.

⁸⁷Sr NMR: The ⁸⁷Sr nucleus has a natural abundance of 7.0% and a nuclear spin of 9/2. Being a quadrupolar nucleus, its NMR signals are often broad, which can make detection and interpretation challenging. The chemical shift range for ⁸⁷Sr is quite large, and the line width is highly sensitive to the symmetry of the strontium's local environment. In a highly symmetric crystal lattice, a relatively sharper signal might be observed. However, any distortion from perfect symmetry would lead to significant line broadening due to quadrupolar relaxation.

³⁵Cl NMR: Chlorine has two NMR-active isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), both with a nuclear spin of 3/2. Like ⁸⁷Sr, they are quadrupolar nuclei. The chemical shifts of chlorine are very sensitive to its chemical environment. However, for chlorine atoms covalently bonded to silicon, the quadrupolar interaction is typically very large, leading to extremely broad NMR signals in the solid state, often making them difficult or impossible to observe with conventional solid-state NMR techniques.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Strontium Hexachlorosilicate(2-), XPS provides critical insights into the stoichiometry and the oxidation states of strontium, silicon, and chlorine.

Elemental Composition and Oxidation States

An XPS survey scan of Strontium Hexachlorosilicate(2-) would be expected to detect photoelectrons originating from strontium (Sr), silicon (Si), chlorine (Cl), and adventitious carbon (C), which is common in XPS analysis. The quantification of the atomic concentrations from the survey scan would confirm the elemental composition.

Based on the principles of chemical bonding and charge neutrality, the expected oxidation states of the constituent elements in SrSiCl₆ are:

Strontium (Sr): As an alkaline earth metal, strontium almost exclusively exists in the +2 oxidation state in its compounds wikipedia.orgbritannica.comthermofisher.comnih.gov.

Chlorine (Cl): As the most electronegative element in the anion, chlorine is present as the chloride ion, with an oxidation state of -1.

The empirical formula derived from XPS would be consistent with SrSiCl₆.

Chemical State Analysis of Strontium, Silicon, and Chlorine

High-resolution XPS scans of the core level regions for each element provide detailed information about their chemical environment.

Strontium (Sr): The Sr 3d core level spectrum is characterized by a spin-orbit split doublet, Sr 3d₅/₂ and Sr 3d₃/₂. For strontium in its typical +2 oxidation state, these peaks are found at specific binding energies. The precise positions can be influenced by the electronegativity of the surrounding atoms. In SrSiCl₆, the Sr²⁺ ion is ionically bonded to the [SiCl₆]²⁻ anion. The binding energy would be expected to be similar to that observed in other strontium salts like SrCl₂. The doublet separation is consistently reported to be around 1.74-1.79 eV xpsfitting.com.

Silicon (Si): The Si 2p spectrum also exhibits a spin-orbit doublet, Si 2p₃/₂ and Si 2p₁/₂, although the splitting is smaller than for strontium. For silicon in the +4 oxidation state, particularly when bonded to highly electronegative chlorine atoms, the Si 2p binding energy is expected to be significantly shifted to a higher value compared to elemental silicon (approx. 99 eV). This chemical shift is a direct consequence of the electron-withdrawing effect of the six chlorine atoms.

Chlorine (Cl): The Cl 2p core level also shows a spin-orbit doublet (Cl 2p₃/₂ and Cl 2p₁/₂). In its -1 oxidation state as a chloride ion within the hexachlorosilicate anion, the binding energy would be characteristic of metal chlorides.

The following table summarizes the expected binding energies for Strontium Hexachlorosilicate(2-) based on typical values for similar chemical environments.

ElementCore LevelExpected Binding Energy (eV)Notes
Strontium (Sr)Sr 3d₅/₂~133.5 - 134.5Consistent with Sr²⁺ in an ionic lattice.
Sr 3d₃/₂~135.2 - 136.2Spin-orbit splitting of approximately 1.7-1.8 eV.
Silicon (Si)Si 2p₃/₂~102.0 - 103.0Shifted to higher energy due to bonding with six electronegative Cl atoms.
Si 2p₁/₂~102.6 - 103.6Spin-orbit splitting of approximately 0.6 eV.
Chlorine (Cl)Cl 2p₃/₂~198.5 - 199.5Typical for a chloride ion in a metal halide complex.
Cl 2p₁/₂~200.1 - 201.1Spin-orbit splitting of approximately 1.6 eV.

Other Advanced Spectroscopic Techniques

While XPS provides foundational data on composition and chemical states, other advanced techniques can offer deeper insights into the local structure and electronic properties of Strontium Hexachlorosilicate(2-).

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of a specific element within a compound researchgate.netstanford.edu. An XAS experiment can be tuned to the absorption edge of strontium, silicon, or chlorine to probe their respective local environments.

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region provides information on the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom stanford.eduuu.nl. For SrSiCl₆, Si K-edge XANES would be highly sensitive to the octahedral coordination environment of the silicon atom within the [SiCl₆]²⁻ anion. The features in the XANES spectrum would serve as a fingerprint for this specific SiCl₆ coordination.

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the number, type, and distance of neighboring atoms surrounding the absorbing atom uu.nlnih.gov. Analysis of the EXAFS region could precisely determine the Si-Cl bond lengths within the anion and the Sr-Cl distances between the strontium cation and the surrounding hexachlorosilicate anions.

A hypothetical EXAFS analysis for the silicon atom in SrSiCl₆ would yield the following structural parameters:

Absorbing AtomScattering AtomCoordination Number (N)Interatomic Distance (R, Å)
SiCl6~2.02 - 2.15
SrClVariable (e.g., 6-8)~3.0 - 3.2

Electron Paramagnetic Resonance (EPR) Spectroscopy (If Paramagnetic Species Present)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons ethz.che-bookshelf.denih.gov. Paramagnetism arises from the presence of one or more unpaired electrons in a molecule or ion libretexts.org.

In its ground state, Strontium Hexachlorosilicate(2-), with the chemical formula SrSiCl₆, is expected to be a diamagnetic compound. This is because all its constituent ions have closed-shell electron configurations:

Sr²⁺: [Kr] configuration, no unpaired electrons.

Si⁴⁺: [Ne] configuration, no unpaired electrons.

Cl⁻: [Ar] configuration, no unpaired electrons.

Since there are no unpaired electrons in the pure, defect-free compound, Strontium Hexachlorosilicate(2-) would be "EPR silent" and would not produce an EPR spectrum ethz.ch. EPR spectroscopy would only become a relevant characterization technique if the material contained paramagnetic species, which could be introduced in several ways:

Doping: Intentionally introducing a small amount of a paramagnetic transition metal ion (e.g., Mn²⁺, Cr³⁺) to substitute for Sr²⁺ or Si⁴⁺.

Defects: The presence of crystal defects or radiation damage could potentially create centers with unpaired electrons.

Impurities: The presence of unintended paramagnetic impurities within the crystal lattice.

If such paramagnetic species were present, EPR spectroscopy could provide valuable information about their identity, local environment, and concentration.

Theoretical and Computational Investigations

Force Field Development for Strontium Hexachlorosilicate(2-) Systems

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the behavior of complex systems. However, these simulations rely on a set of empirical energy functions, known as a force field, to describe the interactions between atoms. For a novel or less-studied compound like Strontium hexachlorosilicate(2-), a specific and well-parameterized force field would need to be developed.

The development process would involve defining the potential energy function, which typically includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. For an ionic system containing Sr²⁺ and the hexachlorosilicate(2-) anion, [SiCl₆]²⁻, particular attention must be paid to the non-bonded parameters, as these will govern the primary interactions in condensed phases or solutions.

Parameterization Strategy:

A common strategy for parameterizing a new force field involves a combination of quantum mechanical (QM) calculations and fitting to available experimental data.

Quantum Mechanical Calculations: High-level ab initio or Density Functional Theory (DFT) calculations would be performed on the isolated [SiCl₆]²⁻ anion to determine its optimal geometry, partial atomic charges, and vibrational frequencies. These QM results would be used to derive the equilibrium bond lengths (Si-Cl), bond angles (Cl-Si-Cl), and the corresponding force constants. For the electrostatic interactions, methods such as restrained electrostatic potential (RESP) fitting could be employed to assign partial charges to the silicon and chlorine atoms that accurately reproduce the quantum mechanically calculated electrostatic potential around the anion.

Non-Bonded Parameters: The Lennard-Jones parameters (the well depth, ε, and the collision diameter, σ) for each atom type (Sr, Si, Cl) are crucial for accurately modeling the van der Waals interactions. For highly charged ions like Sr²⁺, standard Lennard-Jones potentials may be insufficient. A 12-6-4 LJ-type potential, which includes an additional r⁻⁴ term to account for ion-induced dipole interactions, could be employed for more accurate results. nih.gov These parameters are often optimized to reproduce experimental data, such as the density of a molten salt or the hydration free energy of the individual ions.

Validation: Once a preliminary force field is established, it must be validated by performing MD simulations and comparing the results against known physical properties. For a system like strontium hexachlorosilicate in an aqueous solution, the simulated radial distribution functions (RDFs) for Sr²⁺-O(water) and Cl-H(water) could be compared with experimental data if available.

Below is a hypothetical and illustrative table of non-bonded force field parameters that would be the outcome of such a development process.

Atom TypeCharge (e)σ (Å)ε (kcal/mol)
Sr+2.002.800.15
Si+1.883.800.20
Cl-0.633.500.10

This interactive table contains hypothetical parameters for illustrative purposes.

Prediction of Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that are often difficult to probe experimentally. For Strontium hexachlorosilicate(2-), DFT would be a suitable method to investigate its reactivity.

A likely reaction to investigate would be the hydrolysis of the [SiCl₆]²⁻ anion, analogous to the well-studied hydrolysis of silicon tetrachloride (SiCl₄). core.ac.ukwikipedia.org The presence of strontium as a counter-ion could influence the reaction kinetics, a factor that could be explored computationally.

Methodology for Reaction Pathway Prediction:

Reactant and Product Optimization: The first step involves calculating the optimized geometries and energies of the reactants (e.g., [SiCl₆]²⁻ and water molecules) and the presumed products (e.g., [SiCl₅(OH)]²⁻ and HCl).

Transition State Search: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, would be used to locate the TS geometry.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a TS is located, an IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

For example, the initial step of hydrolysis could be modeled as: [SiCl₆]²⁻ + H₂O → [SiCl₅(OH)]²⁻ + HCl

A computational study would provide the thermodynamic and kinetic parameters for this and subsequent hydrolysis steps. The results of such a hypothetical DFT study are presented in the table below.

Reaction StepΔE (kcal/mol)Ea (kcal/mol)
[SiCl₆]²⁻ + H₂O → [SiCl₅(OH)]²⁻ + HCl-10.5+25.2
[SiCl₅(OH)]²⁻ + H₂O → [SiCl₄(OH)₂]²⁻ + HCl-8.2+28.7

This interactive table presents hypothetical calculated energy values for illustrative purposes.

These calculations would reveal whether the hydrolysis proceeds in a stepwise fashion and what the rate-limiting step might be. Furthermore, the role of the Sr²⁺ cation in stabilizing intermediates or transition states through electrostatic interactions could be explicitly modeled by including it in the computational cell. iphy.ac.cnwest-code.org

Chemical Reactivity and Stability of Strontium Hexachlorosilicate 2

Thermal Decomposition Pathways and Products

The thermal decomposition of strontium hexachlorosilicate(2-) is anticipated to proceed in stages, ultimately yielding thermodynamically stable products like strontium oxide and silicon dioxide. The initial decomposition is likely to involve the dissociation of the hexachlorosilicate anion.

A plausible decomposition pathway at elevated temperatures is the breakdown into its constituent salts, strontium chloride (SrCl₂) and silicon tetrachloride (SiCl₄), with the latter being volatile.

SrSiCl₆ → SrCl₂(s) + SiCl₄(g)

At higher temperatures, particularly in the presence of oxygen or water vapor, further reactions would lead to the formation of oxides. The decomposition of alkaline earth carbonates, which also release a gaseous product (CO₂), provides a useful analogy. The thermal stability of alkaline earth carbonates increases down the group, a trend that is influenced by the polarizing power of the metal cation. quora.comdoubtnut.comstackexchange.com Similarly, the decomposition of strontium carbonate requires high temperatures to form strontium oxide and carbon dioxide. researchgate.net Strontium chloride itself is stable, but will eventually decompose at very high temperatures to form strontium oxide and hydrogen chloride in the presence of moisture. atamanchemicals.com

A summary of potential thermal decomposition products at different temperature regimes is presented in Table 1.

Table 1: Anticipated Thermal Decomposition Products of Strontium Hexachlorosilicate(2-)

Temperature RangePredominant ProductsGaseous Byproducts
ModerateStrontium Chloride (SrCl₂), Silicon Tetrachloride (SiCl₄)SiCl₄
High (in air)Strontium Oxide (SrO), Silicon Dioxide (SiO₂)Cl₂, HCl

Hydrolytic Stability in Various Media

The hexachlorosilicate anion, [SiCl₆]²⁻, is expected to be highly susceptible to hydrolysis due to the reactivity of the Si-Cl bonds. Silicon tetrachloride (SiCl₄) reacts vigorously with water to form silicon dioxide (silica) and hydrochloric acid. nih.gov This suggests that strontium hexachlorosilicate(2-) would be unstable in aqueous solutions and even in moist air.

[SiCl₆]²⁻(aq) + 2H₂O(l) → SiO₂(s) + 4H⁺(aq) + 6Cl⁻(aq)

Reactions with Lewis Acids and Bases

The reactivity of strontium hexachlorosilicate(2-) with Lewis acids and bases is dictated by the properties of the hexachlorosilicate anion. The chloride ligands on the [SiCl₆]²⁻ anion possess lone pairs of electrons, allowing the complex to act as a Lewis base, donating electron density to a Lewis acid. ucf.edulibretexts.orgyoutube.com

Conversely, the silicon (IV) center, while part of an anion, can exhibit Lewis acidic character, particularly if a chloride ligand dissociates. This is analogous to silicon tetrachloride, which is a well-known Lewis acid that forms adducts with various Lewis bases. youtube.comnih.govquora.com Strong Lewis acids could potentially abstract a chloride ion from the hexachlorosilicate complex.

Table 2: Predicted Reactivity of Strontium Hexachlorosilicate(2-) with Lewis Acids and Bases

Reactant TypeExample ReactantAnticipated Reaction
Strong Lewis AcidAlCl₃Formation of more stable chloroaluminate species and displacement of SiCl₄.
Hard Lewis BaseH₂O, NH₃Ligand exchange and hydrolysis, as discussed in sections 6.2 and 6.5. youtube.comsavemyexams.comchemguide.co.uklibretexts.org
Soft Lewis BaseP(C₆H₅)₃Potential for ligand exchange, though likely less favorable than with harder bases.

Redox Chemistry and Electrochemical Behavior

The constituent ions of strontium hexachlorosilicate(2-), Sr²⁺ and [SiCl₆]²⁻, feature strontium and silicon in their highest stable oxidation states, +2 and +4, respectively. Consequently, the compound is not expected to be readily oxidized under normal conditions.

Reduction of the compound would likely target the silicon center. The electrochemical reduction of silicon from molten salts, often from fluorosilicate or silicate (B1173343) precursors, is a known process for producing elemental silicon. researchgate.netproquest.comnih.gov By analogy, the electrochemical reduction of molten strontium hexachlorosilicate(2-), perhaps in a eutectic mixture with other salts to lower the melting point, could potentially yield elemental silicon at the cathode. The standard redox potential for the Si(IV)/Si(0) couple is complex and highly dependent on the specific chemical environment.

The strontium cation, Sr²⁺, is highly electropositive and its reduction to the metallic state requires a very negative potential. webelements.com

Ligand Exchange Reactions of the Hexachlorosilicate Anion

Ligand exchange reactions are plausible for the hexachlorosilicate anion, where the chloride ligands are substituted by other Lewis bases. youtube.comsavemyexams.comchemguide.co.uklibretexts.orgstudymind.co.uk The stability of the resulting complex would depend on the nature of the incoming ligand and the reaction conditions.

For instance, reaction with a source of fluoride (B91410) ions could lead to the formation of the more stable hexafluorosilicate (B96646) anion, [SiF₆]²⁻, due to the greater strength of the Si-F bond compared to the Si-Cl bond.

[SiCl₆]²⁻ + 6F⁻ → [SiF₆]²⁻ + 6Cl⁻

Similarly, reaction with other nucleophiles such as amines or alkoxides could also result in ligand substitution, although these reactions may be complicated by competing hydrolysis if moisture is present. The relative instability of the [SiCl₆]²⁻ anion suggests that it would be susceptible to a variety of such exchange reactions.

Solid-State Reactivity with Other Inorganic Compounds

At elevated temperatures, strontium hexachlorosilicate(2-) is expected to be reactive towards other inorganic compounds in the solid state. For example, reaction with metal oxides could lead to the formation of strontium silicate and a metal chloride.

SrSiCl₆ + 2CaO(s) → SrSiO₂(s) + 2CaCl₂(s)

Reactions with strong oxidizing agents like nitrates or chlorates at high temperatures would be vigorous and potentially explosive, leading to the formation of strontium oxide, silicon dioxide, and various gaseous products. The high-temperature reaction of strontium carbonate with silica (B1680970) to form strontium silicate is a well-documented process in ceramics and materials science, and similar reactivity can be anticipated for strontium hexachlorosilicate(2-), especially given the likely release of the reactive SiCl₄ intermediate upon heating. trb.orgresearchgate.netibm.com

Advanced Analytical Methodologies in Strontium Hexachlorosilicate 2 Research

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis is a cornerstone technique for elucidating the thermal stability and decomposition profile of Strontium Hexachlorosilicate(2-). By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can identify the temperatures at which the compound begins to degrade, the kinetics of this decomposition, and the nature of the solid residues.

In a typical TGA experiment for Strontium Hexachlorosilicate(2-), a small sample is heated at a constant rate. The resulting thermogram would likely reveal a multi-step decomposition process. The initial mass loss might be attributed to the desorption of physically adsorbed water or solvent molecules. Subsequent, more significant mass losses at higher temperatures would correspond to the decomposition of the hexachlorosilicate anion, potentially leading to the formation of strontium chloride (SrCl₂) and volatile silicon chlorides, such as silicon tetrachloride (SiCl₄). The final residual mass should correspond to the most thermally stable inorganic components, such as strontium oxide (SrO) if the analysis is conducted in an oxidizing atmosphere.

Hypothetical TGA Data for Strontium Hexachlorosilicate(2-) Decomposition

Temperature Range (°C)Mass Loss (%)Probable Evolved Species
100 - 1501.5Adsorbed H₂O
450 - 60045.2SiCl₄, Cl₂
> 80010.5Further decomposition

Note: This data is hypothetical and for illustrative purposes.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is instrumental in investigating the phase transitions of Strontium Hexachlorosilicate(2-). DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of endothermic and exothermic processes, including melting, crystallization, and solid-state phase transitions.

A DSC thermogram of Strontium Hexachlorosilicate(2-) would be expected to show distinct thermal events. An endothermic peak would indicate the melting point of the compound. The enthalpy of fusion, calculated from the area of this peak, provides insight into the energetics of the melting process. Other peaks could signify solid-state structural transformations, which are common in complex inorganic salts. The presence of such transitions can have significant implications for the material's properties and potential applications.

Expected DSC Events for Strontium Hexachlorosilicate(2-)

Temperature (°C)Thermal EventEnthalpy Change (J/g)
320Crystal-to-crystal phase transition-15.8 (Exothermic)
710Melting120.4 (Endothermic)
850Onset of DecompositionEndothermic

Note: This data is hypothetical and for illustrative purposes.

Mass Spectrometry for Volatile Products Analysis

When coupled with a thermal analysis technique like TGA (TGA-MS), Mass Spectrometry becomes a powerful tool for identifying the volatile products evolved during the decomposition of Strontium Hexachlorosilicate(2-). As the sample is heated in the TGA, the evolved gases are transferred directly into the ion source of the mass spectrometer.

The mass spectrum recorded at different temperatures would reveal the molecular weights of the gaseous decomposition products. For Strontium Hexachlorosilicate(2-), one would anticipate the detection of ions corresponding to silicon tetrachloride (SiCl₄) and chlorine (Cl₂). The ion current for these species as a function of temperature can be plotted, providing a profile of their evolution that can be correlated with the mass loss steps observed in the TGA thermogram. This detailed analysis is crucial for proposing a precise decomposition mechanism.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy provides nanoscale topographical information about the surface of Strontium Hexachlorosilicate(2-) crystals or thin films. By scanning a sharp tip over the surface, AFM can generate high-resolution, three-dimensional images, revealing features such as crystal facets, grain boundaries, and surface defects.

AFM studies can be conducted in various modes to probe not only topography but also mechanical properties like friction and adhesion. For Strontium Hexachlorosilicate(2-), AFM could be used to monitor changes in surface morphology as a function of temperature or exposure to different environments. For instance, the initiation of thermal decomposition at specific surface sites could be visualized, providing insights that are complementary to the bulk analysis provided by TGA and DSC.

Secondary Ion Mass Spectrometry (SIMS) for Surface Compositional Mapping

Secondary Ion Mass Spectrometry is a highly sensitive surface analysis technique used to determine the elemental and isotopic composition of the very near-surface region of a material. In SIMS, a primary ion beam is directed at the sample surface, causing the sputtering of secondary ions. These secondary ions are then analyzed by a mass spectrometer.

For Strontium Hexachlorosilicate(2-), SIMS can provide detailed maps of the distribution of strontium, silicon, and chlorine on the sample surface. This is particularly valuable for assessing the homogeneity of the compound and for detecting the presence of surface contaminants or segregation of elements. Depth profiling, where the material is sputtered away layer by layer, can also be performed to investigate the composition as a function of depth from the surface.

Fundamental Research Perspectives and Future Directions

Exploration of Solid Solutions with Other Hexachlorometallates

The ability of crystalline materials to form solid solutions is a cornerstone of materials design, allowing for the fine-tuning of physical and chemical properties. In the context of strontium hexachlorosilicate(2-), the formation of solid solutions with other isostructural hexachlorometallates presents a promising research direction. Generally, for a solid solution to form, the constituent compounds should have the same crystal structure, and the substituting ions should have similar radii and charge. springernature.com

Future research could focus on synthesizing and characterizing solid solutions of the type Sr₁₋ₓMₓ[SiCl₆] or Sr[(Si₁₋yM'y)Cl₆], where M is another alkaline earth metal such as calcium (Ca) or barium (Ba), and M' is a tetravalent metal or metalloid like germanium (Ge) or tin (Sn). The investigation of these systems would aim to understand the limits of solid solubility and the resulting structural and physical properties. For instance, the substitution of strontium with smaller (Ca) or larger (Ba) cations would be expected to systematically alter the lattice parameters, which in turn could influence the stability and vibrational modes of the [SiCl₆]²⁻ anion.

A systematic study of these solid solutions would provide valuable data on the tolerance of the hexachlorosilicate structure to cation and central atom substitution. This could lead to the development of new materials with tailored thermal expansion coefficients, optical properties, or chemical reactivity.

Table 1: Potential Isostructural Compounds for Solid Solution Studies with Sr[SiCl₆]

Compound Formula Cation Central Atom Potential for Solid Solution
Ca[SiCl₆] Calcium (Ca) Silicon (Si) High, due to similar cation charge and expected isostructural nature.
Ba[SiCl₆] Barium (Ba) Silicon (Si) High, due to similar cation charge and expected isostructural nature.
Sr[GeCl₆] Strontium (Sr) Germanium (Ge) Moderate to High, depending on the stability of the [GeCl₆]²⁻ anion.

Investigation of Strontium Hexachlorosilicate(2-) as a Precursor for Novel Materials

Complex halides are often valuable precursors for the synthesis of other advanced materials, offering alternative reaction pathways that can lead to novel microstructures or phases. Strontium hexachlorosilicate(2-) could serve as a highly reactive, single-source precursor for the synthesis of various strontium-containing materials, particularly strontium silicates.

The synthesis of strontium silicates, such as SrSiO₃ and Sr₂SiO₄, typically involves high-temperature solid-state reactions between strontium oxide or carbonate and silica (B1680970). jamgroupco.com These reactions can require high temperatures and may result in inhomogeneous products. The use of Sr[SiCl₆] as a precursor could offer several advantages. For instance, its decomposition or hydrolysis could proceed at lower temperatures, potentially yielding amorphous or nanocrystalline strontium silicates with high surface areas.

Research in this area would involve studying the thermal decomposition of Sr[SiCl₆] under various atmospheric conditions (e.g., inert, oxidizing, or hydrolytic). The reaction of Sr[SiCl₆] with oxygen or water vapor could lead to the formation of strontium silicates with the release of volatile silicon tetrachloride or hydrogen chloride. The interaction between strontium chloride (SrCl₂) and silica hydrogel has been shown to produce strontium silicate (B1173343) species, suggesting that a compound already containing both strontium and a hexachlorosilicate anion could be a more direct precursor. iaea.org

Table 2: Potential Synthesis Routes from Strontium Hexachlorosilicate(2-)

Target Material Proposed Reaction Potential Advantages
Strontium Silicate (SrSiO₃, Sr₂SiO₄) Thermal decomposition in the presence of oxygen or water vapor. Lower synthesis temperature, higher purity, controlled morphology.
Doped Strontium Silicates Co-precipitation or co-decomposition with other metal halides. Homogeneous doping at the atomic level.

Studies on Defect Chemistry and Non-Stoichiometry

Non-stoichiometry, the deviation from a simple whole-number ratio of atoms in a compound, is a common phenomenon in inorganic solids and can significantly influence their properties. wikipedia.orgnumberanalytics.com For strontium hexachlorosilicate(2-), with an ideal formula of Sr[SiCl₆], several types of non-stoichiometric defects can be envisaged. These include vacancies at the strontium or silicon sites, as well as an excess or deficiency of chloride ions. The existence of such defects is often associated with the presence of elements that can exhibit multiple oxidation states, which is not the primary case for Sr, Si, or Cl in this compound. However, defects can still arise due to the synthesis conditions or the presence of impurities.

The study of non-stoichiometry in Sr[SiCl₆] would involve precise compositional analysis of samples synthesized under different conditions. For example, synthesis under a high partial pressure of a chlorine-containing gas might lead to a chloride-excess compound, while high-temperature synthesis under vacuum could result in chloride deficiency. The charge balance in the crystal lattice would need to be maintained, which could occur through the formation of color centers (F-centers) where an electron occupies an anionic vacancy, a phenomenon observed in alkali halides. unacademy.com

Understanding the defect chemistry of strontium hexachlorosilicate(2-) is crucial for controlling its electrical and optical properties. For instance, ionic conductivity could be significantly affected by the concentration and mobility of vacancies. Analogous studies on non-stoichiometric compounds like iron(II) oxide (Fe₀.₉₅O) have shown that defects play a critical role in their physical properties. wikipedia.org

Development of High-Throughput Synthesis and Characterization Methods

The exploration of a new material system like strontium hexachlorosilicate(2-) and its potential derivatives can be greatly accelerated by the use of high-throughput (HT) synthesis and characterization techniques. These methods allow for the rapid and systematic investigation of a wide range of synthesis parameters and compositions. springernature.comresearchgate.net

For the synthesis of Sr[SiCl₆], an HT approach could involve the use of automated solid-state synthesis platforms. These systems can perform multiple reactions in parallel under different conditions, such as varying reactant ratios, temperatures, and reaction times. For instance, a field-assisted sintering technique (FAST) has been reported as a universal solid-state route for the high-throughput production of halide perovskites, which could be adapted for hexachlorosilicates. springernature.com

Characterization of the resulting products would also be performed in a high-throughput manner, using techniques such as X-ray diffraction (XRD) for phase identification and electrochemical impedance spectroscopy (EIS) to screen for ionic conductivity. confex.com This approach would enable the rapid mapping of the compositional and processing landscape, facilitating the discovery of new phases and materials with desirable properties.

Table 3: High-Throughput Workflow for Strontium Hexachlorosilicate(2-) Research

Step Technique Purpose
Synthesis Automated solid-state reaction systems, Field-Assisted Sintering Technique (FAST) Rapidly synthesize a library of materials with varying compositions and under different conditions.
Characterization High-throughput X-ray diffraction (XRD) Phase identification and structural analysis of the synthesized library.
Screening High-throughput electrochemical impedance spectroscopy (EIS) Rapidly screen for ionic conductivity and other electrical properties.

| Data Analysis | Materials informatics and machine learning | Analyze large datasets to identify trends and predict new promising compositions. |

Computational Design of New Hexachlorosilicate-Based Compounds

In parallel with experimental efforts, computational materials science offers powerful tools for the design and prediction of new materials. Density functional theory (DFT) and other first-principles methods can be used to predict the structural, electronic, and thermodynamic properties of strontium hexachlorosilicate(2-) and related compounds before they are synthesized in the laboratory.

Computational screening could be employed to explore a vast chemical space of potential hexachlorosilicate-based compounds. This would involve systematically substituting the strontium cation with other elements and the silicon central atom with other tetravalent elements to predict the stability and properties of new hypothetical compounds. Such an approach has been successfully used in the discovery of new halide perovskites for photovoltaic applications.

Furthermore, computational simulations can provide insights into the fundamental properties of Sr[SiCl₆], such as its band structure, phonon modes, and defect formation energies. This information is invaluable for understanding the intrinsic properties of the material and for guiding experimental efforts. For example, calculations could predict whether the material is likely to be an insulator or a semiconductor and could identify the most stable crystal structure.

Mechanistic Studies of Formation and Transformation Processes

A fundamental understanding of the mechanisms by which strontium hexachlorosilicate(2-) forms and transforms is essential for controlling its synthesis and for developing its applications as a precursor. Research in this area would focus on elucidating the reaction pathways and kinetics of its formation from various starting materials.

The formation of Sr[SiCl₆] could potentially be achieved through a solid-state reaction between strontium chloride (SrCl₂) and a suitable silicon- and chlorine-containing precursor, such as silicon tetrachloride (SiCl₄). Mechanistic studies would involve investigating the role of reaction temperature, pressure, and the presence of catalysts on the reaction rate and product purity. Solid-state reactions are often diffusion-controlled, and understanding the diffusion of ions at the interfaces of the reacting solids is key to optimizing the synthesis process. researchgate.net

Alternatively, solution-based routes could be explored. The reaction of a soluble strontium salt with a hexachlorosilicate source in a non-aqueous solvent could lead to the precipitation of Sr[SiCl₆]. The mechanism of formation in solution would likely involve the coordination of chloride ions around the silicon center to form the [SiCl₆]²⁻ anion, followed by its precipitation with the strontium cation. The study of substitution reactions in octahedral complexes provides a framework for understanding these processes. kccollege.ac.in

Transformation processes, such as the decomposition or hydrolysis of Sr[SiCl₆], are also of significant interest, particularly for its use as a precursor. In-situ characterization techniques, such as high-temperature X-ray diffraction or thermogravimetric analysis coupled with mass spectrometry (TGA-MS), could be used to monitor the structural and compositional changes during these transformations, providing valuable mechanistic insights.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling strontium hexachlorosilicate(2−) in laboratory settings?

  • Methodological Guidance :

  • Use ventilated fume hoods to avoid inhalation of aerosols or dust.
  • Wear chemical-resistant gloves (tested against EN 374 standards) and full-face shields to prevent skin/eye contact .
  • Store in cool, dry, and well-ventilated areas to minimize hydrolysis or decomposition. Avoid incompatible materials like strong oxidizers .
  • In case of spills, employ non-sparking tools for cleanup and avoid environmental discharge .

Q. How can researchers characterize the structural properties of strontium hexachlorosilicate(2−)?

  • Analytical Approaches :

  • X-ray diffraction (XRD) for crystallographic analysis of the hexachlorosilicate framework.
  • Thermogravimetric analysis (TGA) to study thermal stability and decomposition pathways.
  • FT-IR/Raman spectroscopy to identify Si-Cl and Sr-O vibrational modes.
  • Elemental analysis (e.g., ICP-MS) to verify stoichiometry and purity .

Q. What are the challenges in synthesizing high-purity strontium hexachlorosilicate(2−)?

  • Key Considerations :

  • Control reaction conditions (e.g., pH, temperature) to prevent byproducts like SrCl₂ or SiO₂.
  • Use anhydrous solvents to avoid hydrolysis of chlorosilicate ligands.
  • Validate purity via synchrotron-based XAS (X-ray absorption spectroscopy) to detect trace impurities .

Advanced Research Questions

Q. How can isotopic strontium analysis (e.g., ⁸⁷Sr/⁸⁶Sr ratios) enhance studies on hexachlorosilicate reactivity?

  • Methodological Framework :

  • Use laser ablation multi-collector ICP-MS to map isotopic heterogeneity in synthesized samples.
  • Compare isotopic signatures with natural strontium sources to trace ligand exchange mechanisms.
  • Note: Isotopic data alone cannot confirm origin; pair with trace-element profiling for robust conclusions .

Q. How should researchers address contradictory data in thermal decomposition studies of strontium hexachlorosilicate(2−)?

  • Conflict Resolution Strategies :

  • Perform reproducibility tests under controlled atmospheres (e.g., inert vs. oxidative).
  • Apply multivariate statistical analysis (e.g., PCA) to isolate variables like moisture content or heating rates.
  • Cross-validate results using complementary techniques (e.g., mass spectrometry for evolved gas analysis) .

Q. What experimental design principles are essential for studying the environmental persistence of strontium hexachlorosilicate(2−)?

  • Design Considerations :

  • Simulate environmental matrices (e.g., soil/water systems) with controlled pH and ionic strength.
  • Monitor hydrolysis kinetics via in situ Raman spectroscopy.
  • Include positive controls (e.g., SrCl₂) and negative controls (e.g., SiO₂) to differentiate degradation pathways .

Q. How can computational modeling improve understanding of strontium hexachlorosilicate(2−)’s electronic structure?

  • Computational Workflow :

  • Employ density functional theory (DFT) to calculate charge distribution across Sr and Si-Cl bonds.
  • Compare simulated vibrational spectra with experimental data to validate models.
  • Use molecular dynamics (MD) simulations to predict stability under varying temperatures .

Data Presentation and Validation

Q. What statistical methods are recommended for analyzing variability in strontium hexachlorosilicate(2−) synthesis yields?

  • Statistical Tools :

  • Apply ANOVA to assess batch-to-batch variability.
  • Use error propagation analysis to quantify uncertainty in stoichiometric ratios.
  • Report confidence intervals (95%) for reproducibility claims .

Q. How should researchers document and mitigate hazards specific to strontium hexachlorosilicate(2−)?

  • Safety Protocols :

  • Follow NIOSH/OSHA guidelines for strontium compounds: monitor airborne particulates (<0.1 mg/m³).
  • Implement emergency rinse stations for accidental exposure.
  • Dispose of waste via certified hazardous waste facilities to prevent groundwater contamination .

Research Gaps and Future Directions

  • Critical Knowledge Gaps :
    • Limited data on bioavailability and ecotoxicology of strontium hexachlorosilicate(2−).
    • Need for in situ structural studies under extreme conditions (e.g., high pressure).
  • Emerging Techniques :
    • Neutron scattering to probe hydrogen bonding in hydrated forms.
    • Machine learning for predictive modeling of degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.